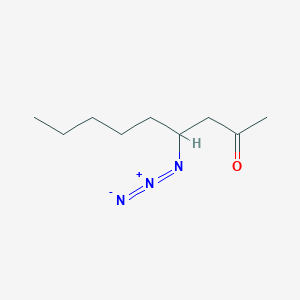

4-Azidononan-2-one

Description

4-Azidononan-2-one is a ketone derivative featuring an azide (-N₃) functional group at the 4-position of a nine-carbon chain (nonan-2-one backbone). Azides are highly reactive groups, enabling applications in click chemistry (e.g., Huisgen cycloaddition) and as intermediates in drug discovery . The extended carbon chain of 4-Azidononan-2-one likely enhances lipophilicity compared to shorter-chain analogs, which may influence solubility, bioavailability, and reactivity in biological systems.

Properties

CAS No. |

919117-11-6 |

|---|---|

Molecular Formula |

C9H17N3O |

Molecular Weight |

183.25 g/mol |

IUPAC Name |

4-azidononan-2-one |

InChI |

InChI=1S/C9H17N3O/c1-3-4-5-6-9(11-12-10)7-8(2)13/h9H,3-7H2,1-2H3 |

InChI Key |

LXELRCUJAJDELJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(CC(=O)C)N=[N+]=[N-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Azidononan-2-one typically involves the introduction of the azide group into a nonanone precursor. One common method is the nucleophilic substitution reaction where a halogenated nonanone reacts with sodium azide (NaN₃) under mild conditions. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) at room temperature to ensure high yield and purity.

Industrial Production Methods: On an industrial scale, the production of 4-Azidononan-2-one may involve continuous flow reactors to enhance safety and efficiency. The use of automated systems allows for precise control of reaction parameters, minimizing the risk associated with handling azides, which can be highly explosive.

Chemical Reactions Analysis

Types of Reactions: 4-Azidononan-2-one undergoes various chemical reactions, including:

Reduction: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Substitution: The azide group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Reduction: LiAlH₄ in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) in ethanol.

Cycloaddition: Copper(I) catalysts (CuSO₄ and sodium ascorbate) in a mixture of water and tert-butanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).

Major Products:

Reduction: Nonan-2-amine.

Cycloaddition: 1,2,3-Triazole derivatives.

Substitution: Corresponding substituted nonanones.

Scientific Research Applications

Chemistry: 4-Azidononan-2-one is used as a precursor in the synthesis of various heterocyclic compounds, including triazoles, which have applications in pharmaceuticals and agrochemicals.

Biology: In biological research, azides are used in bioorthogonal chemistry for labeling and tracking biomolecules. 4-Azidononan-2-one can be employed in click chemistry to attach fluorescent tags to proteins or nucleic acids.

Industry: In materials science, 4-Azidononan-2-one is used in the synthesis of polymers and advanced materials with specific properties, such as enhanced thermal stability and conductivity.

Mechanism of Action

The mechanism of action of 4-Azidononan-2-one primarily involves the reactivity of the azide group. The azide group can undergo cycloaddition reactions to form stable triazole rings, which can interact with various biological targets. In reduction reactions, the azide group is converted to an amine, which can then participate in further biochemical interactions.

Molecular Targets and Pathways:

Cycloaddition: Formation of triazoles that can bind to enzymes or receptors.

Reduction: Formation of amines that can act as enzyme inhibitors or signaling molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 4-Azidononan-2-one, a comparative analysis with structurally or functionally related compounds is presented below. Key properties include molecular features, reactivity, and applications.

Table 1: Comparative Analysis of 4-Azidononan-2-one and Analogous Compounds

Key Findings:

Azide Reactivity: Both 4-Azidononan-2-one and 4-azidobutan-2-one contain azide groups, enabling participation in click chemistry. However, the longer carbon chain in 4-Azidononan-2-one may reduce solubility in polar solvents compared to its shorter-chain counterpart . Unlike β-lactam derivatives (e.g., 4-(2-Aminophenoxy)azetidin-2-one), azide-containing ketones lack ring strain, which diminishes their inherent reactivity toward nucleophilic attack but enhances stability in storage .

Structural Diversity: Cyclic vs. Linear Structures: Cyclic compounds like azetidin-2-ones (β-lactams) exhibit distinct reactivity profiles due to ring strain, making them critical in antibiotic design. In contrast, linear azide ketones like 4-Azidononan-2-one are more flexible and suited for modular synthesis . Functional Group Impact: The phenolic hydroxyl group in 4-(4-Hydroxyphenyl)-2-butanone confers antioxidant properties, whereas the azide group in 4-Azidononan-2-one prioritizes applications in bioorthogonal chemistry .

However, azide-containing compounds are often leveraged as prodrugs or precursors to bioactive molecules .

Synthetic Versatility: 4-(2-Aminophenoxy)azetidin-2-one serves as a multifunctional intermediate in drug synthesis, while 4-Azidononan-2-one’s extended alkyl chain may facilitate lipid-based drug delivery systems or polymer modifications .

Biological Activity

4-Azidononan-2-one is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores various aspects of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The molecular structure of 4-Azidononan-2-one can be represented as follows:

- Chemical Formula : C₉H₁₃N₃O

- Molecular Weight : 179.22 g/mol

4-Azidononan-2-one exhibits several biological activities, which can be attributed to its structural properties. Key mechanisms include:

- Antioxidant Activity : The compound has been shown to enhance antioxidant levels in cells, which may contribute to its protective effects against oxidative stress.

- Cytotoxicity : Studies indicate that 4-Azidononan-2-one can induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins.

- Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest, particularly at the G2/M phase, which is crucial for cancer treatment strategies.

Biological Activity Data

The following table summarizes the biological activities and effects observed in various studies involving 4-Azidononan-2-one:

Case Studies

Several case studies have highlighted the therapeutic potential of 4-Azidononan-2-one:

-

Case Study on HepG2 Cells :

- Objective : To evaluate the cytotoxic effects of 4-Azidononan-2-one on HepG2 liver cancer cells.

- Findings : The compound demonstrated significant cytotoxicity with an IC50 value much lower than standard chemotherapeutic agents. It also induced apoptosis through upregulation of pro-apoptotic genes and downregulation of Bcl-2.

- : Suggests potential for use as an anti-cancer agent.

-

In Vivo Studies :

- Objective : To assess the safety and efficacy of 4-Azidononan-2-one in animal models.

- Findings : Treatment resulted in a significant reduction in tumor size with minimal adverse effects on liver and kidney function.

- : Indicates a favorable safety profile alongside therapeutic efficacy.

Research Findings

Recent studies have focused on elucidating the specific pathways influenced by 4-Azidononan-2-one:

- PI3K/AKT Pathway Inhibition : Research indicates that the compound inhibits the PI3K/AKT signaling pathway, which is often dysregulated in cancers. This inhibition leads to enhanced apoptosis and reduced cell proliferation.

- Oxidative Stress Reduction : The compound has been shown to lower levels of malondialdehyde (MDA) and nitric oxide (NO), markers of oxidative stress, while increasing antioxidant enzyme levels.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.